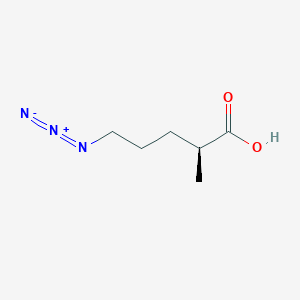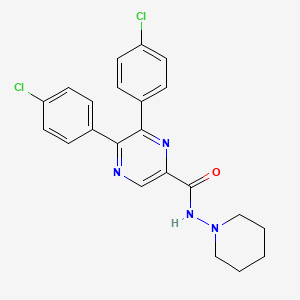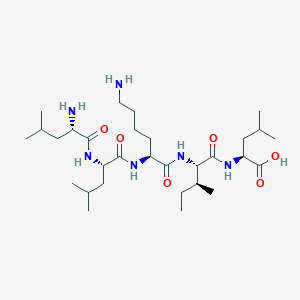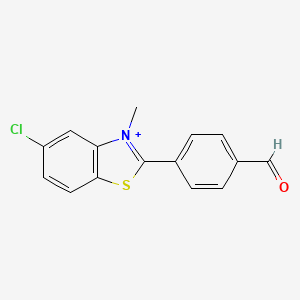
5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is a heterocyclic aromatic compound that contains a benzothiazole ring substituted with a chloro group, a formylphenyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzothiazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the benzothiazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Methylation: The methyl group can be introduced through alkylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-Chloro-2-(4-carboxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Reduction: 5-Chloro-2-(4-hydroxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Substitution: 5-Amino-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Applications De Recherche Scientifique
5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium depends on its application:
Antimicrobial Activity: It may interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- 5-Chloro-2-(4-formylphenyl)-1,3-benzothiazol-3-ium
- 2-(4-Formylphenyl)-3-methyl-1,3-benzothiazole
Uniqueness
5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is unique due to the presence of both the chloro and formyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents on the benzothiazole ring makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
503855-09-2 |
|---|---|
Formule moléculaire |
C15H11ClNOS+ |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
4-(5-chloro-3-methyl-1,3-benzothiazol-3-ium-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H11ClNOS/c1-17-13-8-12(16)6-7-14(13)19-15(17)11-4-2-10(9-18)3-5-11/h2-9H,1H3/q+1 |
Clé InChI |
ITRPWXWBJKUPHP-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C(SC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)
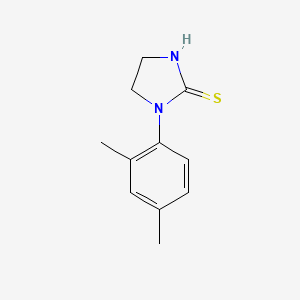
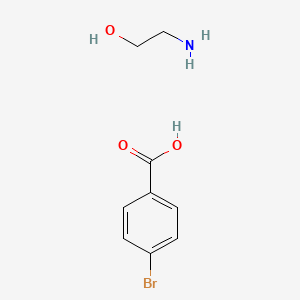
![N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235701.png)
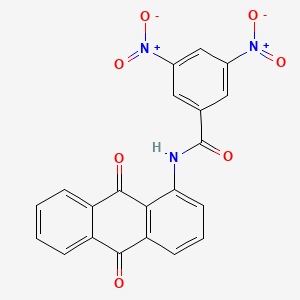
![Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B14235717.png)
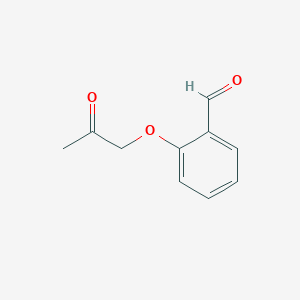
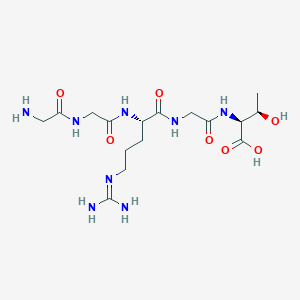
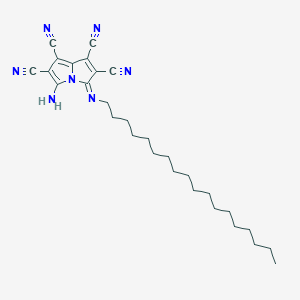
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)

